molecular formula C16H18BrF2NO B2615267 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one CAS No. 2309706-41-8

3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one

Cat. No.: B2615267
CAS No.: 2309706-41-8
M. Wt: 358.227
InChI Key: SNNWGHVLYAWXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one is a synthetic organic compound of significant interest in advanced pharmacological and medicinal chemistry research. This molecule is characterized by a 1,1-difluoro-6-azaspiro[2.5]octane scaffold, a bridged spirocyclic structure that introduces significant three-dimensional complexity and is known to improve physicochemical properties such as metabolic stability and membrane permeability . The spirocyclic core is functionalized with a 2-bromophenyl-propanone moiety, which can serve as a versatile handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) or as a key pharmacophore in drug discovery efforts. The primary research applications of this compound are derived from its role as a sophisticated building block. It is designed for the synthesis of novel molecular probes and potential therapeutic agents, particularly in the field of targeted protein degradation, such as the development of Proteolysis-Targeting Chimeras (PROTACs) . Similar azaspiro alkane building blocks are explicitly cited in research focused on inducing the degradation of critical disease-relevant proteins like Polo-like kinase 1 (PLK1), a prominent target in oncology . Furthermore, analogous spirocyclic structures are investigated as key components in agonists for various G-protein-coupled receptors, indicating potential applications in developing treatments for central nervous system (CNS) disorders . The presence of the bromine atom on the phenyl ring offers a specific site for structure-activity relationship (SAR) studies, allowing researchers to systematically explore and optimize interactions with biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct all necessary risk assessments and adhere to local safety protocols when handling this material.

Properties

IUPAC Name

3-(2-bromophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrF2NO/c17-13-4-2-1-3-12(13)5-6-14(21)20-9-7-15(8-10-20)11-16(15,18)19/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNWGHVLYAWXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the ortho position.

    Formation of the Azaspiro Intermediate: The azaspiro structure is synthesized through a cyclization reaction involving a difluoroamine and a suitable cyclization agent.

    Coupling Reaction: The bromophenyl intermediate is then coupled with the azaspiro intermediate using a coupling reagent such as palladium-catalyzed cross-coupling.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Table 1: Key Structural Differences and Molecular Properties
Compound Name Molecular Formula Molecular Weight Aromatic Substituent Key Features
Target Compound: 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one C₁₆H₁₇BrF₂NO (inferred) ~357 g/mol 2-Bromophenyl High molecular weight due to Br; potential lipophilicity and steric effects
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one C₁₅H₁₇F₂NOS 313.36 g/mol Phenylthio (S-linked) Sulfur atom introduces polarizability and potential hydrogen-bonding variability
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-3-(2-fluorophenyl)propan-1-one C₁₆H₁₈F₃NO 297.31 g/mol 2-Fluorophenyl Lower molecular weight; enhanced electronegativity from F may improve solubility

Analysis:

  • Bromine vs. Fluorine: The bromine atom in the target compound increases molecular weight by ~60 g/mol compared to its fluorophenyl analog.
  • Thioether vs. Ketone Linkage: The phenylthio group in the sulfur-containing analog () replaces the ketone’s carbonyl oxygen with sulfur, altering electronic properties. Sulfur’s lower electronegativity could reduce dipole moments, impacting crystal packing and solubility .

Azaspiro Derivatives with Alternative Functional Groups

Table 2: Spiro Ring Modifications and Substituent Effects
Compound Name Molecular Formula Molecular Weight Functional Group Key Features
1-[4-({1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)phenyl]ethan-1-one C₁₅H₁₇F₂NO₃S 329.36 g/mol Sulfonylphenyl Sulfonyl group enhances polarity; potential for strong hydrogen bonding
1-[3-(Fluoromethyl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one C₁₆H₁₆FNO 257.30 g/mol Naphthyl Smaller azetidine ring; naphthyl group increases aromatic stacking potential

Analysis:

  • Sulfonyl vs. Bromophenyl: The sulfonyl group in the sulfonylphenyl derivative () introduces strong electron-withdrawing effects, likely increasing solubility in polar solvents compared to the bromophenyl group.
  • Azetidine vs.

Propan-1-one Derivatives in Natural Product Analogues

highlights propan-1-one derivatives like hesperetin dihydrochalcone glucosides, which feature hydroxyl and glycosyl groups. While these lack the azaspiro ring, their propanone core allows comparison of electronic effects:

  • Hydroxy/Methoxy Substituents: Polar groups (e.g., in hesperetin derivatives) improve water solubility but may reduce membrane permeability compared to halogenated analogs .
  • Biological Implications: The target compound’s bromine and difluoro groups may enhance blood-brain barrier penetration relative to natural product derivatives .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-(2-bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one, and how can they be methodologically addressed?

  • Answer : The synthesis of spirocyclic compounds like this involves multi-step reactions, including halogenation, cyclization, and coupling. Key challenges include controlling regioselectivity during bromophenyl group attachment and ensuring stereochemical purity of the azaspiro core. To address these:

  • Use Schlenk techniques to exclude moisture during cyclization steps, as the 1,1-difluoro group is sensitive to hydrolysis .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to favor spirocycle formation over linear byproducts .
  • Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates, followed by NMR and HRMS to confirm structural integrity .

Q. How can spectroscopic methods (NMR, MS) be used to confirm the structure of this compound?

  • Answer :

  • 1H/13C NMR : The aromatic protons of the 2-bromophenyl group appear as a doublet of doublets (δ 7.3–7.8 ppm), while the spirocyclic azaspiro octane protons show distinct splitting due to fluorine coupling (e.g., δ 3.5–4.2 ppm for CH2 groups adjacent to N) .
  • 19F NMR : The two fluorine atoms in the 1,1-difluoro group resonate as a singlet near δ -120 ppm due to equivalent chemical environments .
  • HRMS : The molecular ion peak ([M+H]+) should match the theoretical mass (C16H17BrF2NO: ~380.04 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What computational strategies can predict the bioactive conformation of this compound, and how do they align with experimental data?

  • Answer :

  • Perform density functional theory (DFT) calculations to optimize the geometry and identify low-energy conformers. The azaspiro ring’s rigidity restricts rotational freedom, making it a stable scaffold for target binding .
  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., kinases or GPCRs). Compare results with experimental IC50 values from enzyme inhibition assays to validate binding modes .
  • MD simulations (50–100 ns) in explicit solvent (e.g., TIP3P water) can assess stability of the ligand-receptor complex, focusing on fluorine-mediated hydrophobic interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Answer :

  • Synthesize analogs with variations in:
  • Halogen substitution : Replace bromine with chlorine or iodine to assess steric/electronic effects on target affinity .
  • Spirocyclic modifications : Introduce substituents (e.g., methyl groups) on the azaspiro ring to modulate lipophilicity (logP) and blood-brain barrier permeability .
  • Test analogs in in vitro assays (e.g., CYP450 inhibition, plasma protein binding) to prioritize candidates with improved metabolic stability .

Q. What methodologies resolve contradictions in reported biological activity data for similar azaspiro compounds?

  • Answer : Discrepancies often arise from assay conditions or impurity profiles. To mitigate:

  • Standardize bioassay protocols (e.g., ATP concentration in kinase assays) and use ≥95% pure compounds (verified by HPLC) .
  • Perform counter-screens against off-target receptors (e.g., hERG) to rule out false positives .
  • Use metabolite identification studies (LC-MS/MS) to determine if observed activity stems from the parent compound or a metabolite .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be optimized for in vivo studies?

  • Answer :

  • Solubility : Use co-solvents (e.g., PEG 400) or formulate as a nanocrystal suspension to enhance aqueous solubility .
  • Stability : Conduct pH-rate profiling (pH 1–10) to identify degradation pathways. For acid-labile moieties (e.g., azaspiro ring), use enteric coatings for oral delivery .
  • Plasma stability : Incubate the compound in mouse/human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS .

Methodological Tables

Table 1 : Representative NMR Data for Key Protons in Analogous Compounds

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
2-Bromophenyl (aromatic H)7.3–7.8dd (J=8 Hz)
Azaspiro CH2 adjacent to N3.5–4.2m
1,1-Difluoro group (19F NMR)-120s

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Linear amine derivativesIncomplete cyclizationIncrease reaction time (24–48 hrs)
Dehalogenated productsReducing conditionsUse inert atmosphere (N2/Ar)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.